molecular formula C9H9F4N B11750076 (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B11750076
M. Wt: 207.17 g/mol
InChI Key: FYARORXHFRMUIC-RXMQYKEDSA-N
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Description

®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions.

    Purification: The resulting amine is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also explored to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the amine to its corresponding alcohol or hydrocarbon.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of functional groups like alkyl, aryl, or halogen.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of pharmaceuticals targeting neurological disorders.

    Diagnostics: Utilized in the synthesis of radiolabeled compounds for imaging studies.

Industry

    Agriculture: Used in the synthesis of agrochemicals with improved efficacy and environmental profiles.

    Electronics: Employed in the development of organic electronic materials with enhanced performance.

Mechanism of Action

The mechanism by which ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.

    1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: The corresponding alcohol with different reactivity and applications.

    4-Fluoro-3-(trifluoromethyl)aniline: A related compound with an amine group directly attached to the phenyl ring.

Uniqueness

®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups. These features contribute to its high reactivity, selectivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

FYARORXHFRMUIC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

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